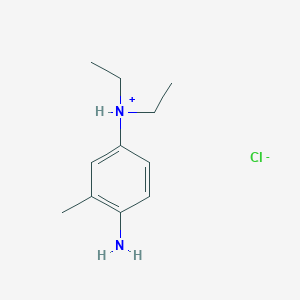

2-Amino-5-(diethylamino)toluene Monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLZNPZPPXERDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54749-07-4, 2051-79-8, 148-71-0 (Parent) | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54749-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylamino-o-toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1038799 | |

| Record name | 2-Amino-5-(diethylamino)toluene monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Kodak MSDS] | |

| Record name | CD-2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24828-38-4, 2051-79-8 | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24828-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylamino-o-toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-(diethylamino)toluene monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5,N5-diethyltoluene-2,5-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-diethylamino-o-toluidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLTOLUENE-2,5-DIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MIH70E0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-(diethylamino)toluene Monohydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(diethylamino)toluene Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of significant interest in various industrial and research applications. This document consolidates available data on its identity, physicochemical characteristics, and spectral information. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, and details its mechanism of action in its principal application as a color developing agent. The information is presented to support researchers, scientists, and professionals in drug development and other relevant fields.

Introduction

This compound, also known by several synonyms including 4-(Diethylamino)-o-toluidine Monohydrochloride and Color Developer 2 (CD-2), is an aromatic amine salt.[1][2] Its primary application is in the field of photography as a color developing agent, where it plays a crucial role in the chromogenic process to form dye molecules.[1] It is also utilized as an intermediate in the synthesis of dyes and pigments for textiles, leather, and paper, as well as in the formulation of hair dyes.[3] This guide aims to provide a detailed repository of its chemical properties and associated methodologies for laboratory and research purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | 4-(N,N-diethyl)-2-methylbenzene-1,4-diamine monohydrochloride |

| Synonyms | 2-Amino-5-(diethylamino)toluene HCl, 4-(Diethylamino)-o-toluidine Monohydrochloride, 2-Methyl-4-(diethylamino)aniline Monohydrochloride, Color Developer CD-2[1][2][3][4] |

| CAS Number | 2051-79-8[1] |

| Molecular Formula | C₁₁H₁₈N₂·HCl[2] |

| Molecular Weight | 214.74 g/mol [2] |

| Chemical Structure |  |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to brown crystalline powder[2][3] |

| Melting Point | 250 °C (decomposition)[3][5] |

| Solubility | Soluble in water[3][5] |

| Purity | >98.0% (HPLC)[2] |

| Storage | Room temperature, in a cool, dark place, under an inert gas[3] |

Experimental Protocols

Synthesis

A plausible synthesis route for 2-Amino-5-(diethylamino)toluene involves the nitrosation of N,N-diethyl-m-toluidine followed by reduction of the resulting nitroso compound. The free base is then converted to the monohydrochloride salt. A patented method for a similar compound involves catalytic hydrogenation.[6]

Representative Protocol:

-

Nitrosation: Dissolve N,N-diethyl-m-toluidine in an appropriate solvent and cool the mixture. Add a nitrosating agent (e.g., sodium nitrite in acidic solution) dropwise while maintaining a low temperature to form N,N-diethyl-3-methyl-4-nitrosoaniline.

-

Reduction: The crude nitroso compound is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternatively, reduction can be achieved using a metal in acidic solution, such as zinc powder in hydrochloric acid.[8][9]

-

Salt Formation: After the reduction is complete, the resulting free base, 2-Amino-5-(diethylamino)toluene, is isolated. To obtain the monohydrochloride salt, the free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid.[6][8] The salt typically precipitates from the solution and can be collected by filtration.

Purification

Purification of the final product is crucial to achieve the desired purity. Recrystallization is a common method for purifying crystalline solids like this compound. For the free base form, which may be an oil, short path distillation is a potential purification method before conversion to the salt.[10]

Representative Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are potential candidates.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can enhance the yield.

-

Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is typically suitable for aromatic amines.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 280-300 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the purity of the sample.

3.3.2. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for qualitative identification and quantitative analysis. The spectrum is typically recorded in a suitable solvent like water or ethanol. Aromatic amines generally exhibit characteristic absorption bands in the UV region.

Representative UV-Vis Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water or ethanol).

-

Measurement: Record the absorbance spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum will provide information on the number and types of protons and their connectivity in the molecule.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like D₂O or DMSO-d₆):

-

Signals corresponding to the aromatic protons on the benzene ring.

-

A singlet for the methyl group protons.

-

A quartet and a triplet for the ethyl group protons of the diethylamino substituent.

-

Signals for the amine protons, which may be broad and exchangeable.

3.3.4. Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for this compound.[11] Key expected vibrational frequencies include N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching.

Mechanism of Action in Color Photography

This compound, as CD-2, is a key component in the chromogenic development of photographic film and paper. The process involves the reduction of exposed silver halide crystals and the subsequent formation of colored dyes.

The fundamental steps are:

-

Development: In an alkaline developer solution, the developing agent (CD-2) donates electrons to reduce the silver ions in the exposed silver halide grains to metallic silver, forming a negative silver image.

-

Oxidation: In this process, the CD-2 molecule is oxidized to a reactive quinonediimine intermediate.

-

Dye Coupling: This oxidized form of the developing agent then diffuses a short distance and reacts with a color coupler molecule embedded in the photographic emulsion. This coupling reaction forms a stable cyan, magenta, or yellow dye molecule, depending on the specific coupler present in that emulsion layer.

-

Bleaching and Fixing: After development, the metallic silver and any remaining unexposed silver halide are removed in subsequent bleaching and fixing steps, leaving only the dye image.

Visualizations

Workflow for Purity Analysis by HPLC

References

- 1. Color Developing Agent 2 - Wikipedia [en.wikipedia.org]

- 2. This compound [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 2051-79-8 | TCI AMERICA [tcichemicals.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 7. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 8. Buy N,N-Diethyl-p-phenylenediamine sulfate | 6065-27-6 [smolecule.com]

- 9. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 10. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]

- 11. 2-Amino-5-diethylamino-toluene monohydrochloride [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 4-(Diethylamino)-o-toluidine Monohydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Diethylamino)-o-toluidine, also known as N¹,N¹-Diethyl-2-methylbenzene-1,4-diamine, is a chemical intermediate.[1] It finds applications in the manufacturing of dyes and pigments and as an ingredient in photographic developing solutions.[1] The compound is typically handled as its monohydrochloride salt to improve stability and handling characteristics. This guide provides a summary of its known physical and chemical properties.

Core Physical and Chemical Data

The following table summarizes the key quantitative data for 4-(Diethylamino)-o-toluidine and its monohydrochloride salt. Data for the free base is provided for reference, as it is more commonly reported.

| Property | 4-(Diethylamino)-o-toluidine (Free Base) | 4-(Diethylamino)-o-toluidine Monohydrochloride | Data Source(s) |

| CAS Number | 148-71-0 | Not explicitly assigned; base CAS is used. | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂ | C₁₁H₁₉ClN₂ | [1][2] |

| Molecular Weight | 178.27 g/mol | 214.74 g/mol | [1][2] |

| Appearance | Data not available | Data not available | |

| Melting Point | Data not available | Data not available | |

| Boiling Point | 300.3°C at 760 mmHg | Data not available | [1][2][4] |

| Density | 0.995 g/cm³ | Data not available | [1] |

| Vapor Pressure | 0.00113 mmHg at 25°C | Data not available | [1][2] |

| Flash Point | 122°C | Data not available | [1][2] |

| Solubility | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the characterization of 4-(Diethylamino)-o-toluidine Monohydrochloride are not publicly documented. The following are generalized, standard methodologies that would be employed for such a characterization.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is the melting point.

-

The procedure is repeated two to three times for accuracy.

-

Solubility Assessment

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of a selected solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The process is repeated for each solvent of interest.

-

Structural Confirmation (NMR Spectroscopy)

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

The solution is transferred to an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer (e.g., 400 MHz).

-

The chemical shifts, integration values, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.

-

Visualizations

The following diagrams illustrate a general workflow for physical characterization and the logical process for compound identification.

References

In-Depth Technical Guide: 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride (CAS 2051-79-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 2051-79-8, identified as 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride. This document details its chemical structure, molecular formula, physicochemical properties, synthesis protocols, and analytical methodologies.

Compound Identification and Structure

The compound associated with CAS number 2051-79-8 is 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride. It is also commonly known by other names such as CD-2, N4,N4-Diethyl-2-methyl-1,4-phenylenediamine monohydrochloride, and 2-Amino-5-(diethylamino)toluene monohydrochloride.[1][2][3][4]

Molecular Formula: C₁₁H₁₈N₂·HCl or C₁₁H₁₉ClN₂[1][5]

Chemical Structure:

Caption: Chemical structure of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference |

| Molecular Weight | 214.73 g/mol | [1][6] |

| Appearance | White to grey-white crystalline powder | [1][7] |

| Melting Point | 250 °C (decomposes) | [1][6] |

| Boiling Point | 300.3 °C at 760 mmHg | [1][6] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][6] |

| Storage Temperature | Room temperature, under an inert atmosphere. | [1][4] |

Experimental Protocols

Synthesis of N,N-Diethyl-p-phenylenediamine

A common method for the synthesis of the free base, N,N-Diethyl-p-phenylenediamine, which can then be converted to its hydrochloride salt, involves a nitrosation reaction followed by reduction.[6][8]

Workflow for Synthesis:

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

-

Nitrosation: In a suitable reaction vessel, diethylaniline is mixed with water and concentrated hydrochloric acid. The mixture is then cooled to a temperature between 0 and 10 °C.[6]

-

A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature. The reaction is stirred for 2.5 to 3 hours to yield p-nitroso-N,N-diethylaniline.[8]

-

Reduction: The p-nitroso intermediate is then reduced. To a mixture of water and concentrated hydrochloric acid, zinc powder is added portion-wise while stirring. The nitrosated compound is then added, and the reaction is allowed to proceed for 1.5 to 2.5 hours at a temperature of 15-20 °C.[6]

-

Purification and Salification: After the reduction is complete, the reaction mixture is made strongly basic by the addition of a sodium hydroxide solution, leading to the separation of an organic layer. This layer is then purified by vacuum distillation, collecting the fraction at 115-116 °C / 5 mmHg to obtain N,N-diethyl-1,4-phenylenediamine.[6] The purified free base is then dissolved in a suitable solvent and treated with hydrogen chloride to precipitate the desired monohydrochloride salt.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

General HPLC Workflow:

Caption: A typical workflow for the HPLC analysis of the target compound.

Methodological Considerations:

-

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., hair dye product) is a critical first step. This may involve dissolution in a suitable solvent followed by filtration.

-

Chromatographic Conditions: A reverse-phase HPLC column is typically used for the separation of such aromatic amines. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in a gradient mode to ensure good separation.

-

Detection: A UV-Vis detector is commonly employed for the detection of aromatic compounds. The wavelength of detection should be set at the absorbance maximum of the compound.

-

Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Applications and Biological Relevance

The primary application of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride is as a color developing agent, particularly in the photographic industry (as CD-2) and in the formulation of oxidative hair dyes.[5][7][9] In color photography, after the developing agent reduces a silver halide crystal, the oxidized form of the developer couples with a color coupler to form a dye molecule.[4]

From a toxicological perspective, this compound is known to be a contact allergen and an irritant, particularly in occupational settings such as photography.[7] Cross-reactivity with other dyes has also been reported.[7]

Safety and Handling

4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin sensitization.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Color Developing Agent 2 - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101607915A - A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate - Google Patents [patents.google.com]

- 9. 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride | 2051-79-8 [chemicalbook.com]

- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of Color Developer CD-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental mechanism of action of Color Developer 2 (CD-2), a key component in chromogenic photographic development. CD-2, chemically known as 4-(N,N-diethyl)-2-methyl-p-phenylenediamine monohydrochloride, belongs to the p-phenylenediamine class of developing agents. Its primary function is to reduce silver halides in exposed photographic emulsions to metallic silver, and in its oxidized state, to react with color couplers to form stable dyes, thus creating a color image. This document delves into the electrochemical processes, reaction kinetics, and the methodologies used to characterize this critical reaction.

The Fundamental Mechanism of Action

The core function of CD-2 revolves around a redox reaction initiated by the latent image in a photographic emulsion. Silver halide crystals (AgX) that have been exposed to light contain small specks of metallic silver (Ag⁰), which act as catalytic sites.

The development process can be summarized in two primary stages:

-

Reduction of Silver Halide: The CD-2 molecule donates an electron to a silver ion (Ag⁺) in the crystal lattice at the site of the latent image speck. This reduces the silver ion to metallic silver, amplifying the initial latent image.[1] The CD-2 molecule is consequently oxidized.

-

Dye Formation: The oxidized CD-2 molecule, now in a highly reactive state, diffuses a short distance within the emulsion and reacts with a color coupler molecule. This coupling reaction results in the formation of a stable, insoluble dye. The color of the dye (cyan, magenta, or yellow) is determined by the specific structure of the color coupler present in that layer of the photographic film.

The overall process is a cascade, where the initial reduction of a few silver ions in the latent image leads to the development of the entire silver halide grain and the corresponding formation of a much larger dye cloud, effectively amplifying the photographic signal.

The Oxidation Pathway of CD-2

The oxidation of p-phenylenediamine derivatives like CD-2 is a multi-step process that is highly dependent on the pH of the developing solution. The initial step is a one-electron oxidation to form a radical cation, often referred to as a semiquinone-diimine or a Wurster radical. This intermediate is then typically oxidized further in a second one-electron step to form a quinone-diimine.

It is this highly electrophilic quinone-diimine that is the primary species responsible for reacting with the nucleophilic color couplers to form the final dye molecule.

References

2-Amino-5-(diethylamino)toluene Monohydrochloride molecular weight and purity

An In-depth Technical Guide on 2-Amino-5-(diethylamino)toluene Monohydrochloride: Molecular Weight and Purity

This technical guide provides a comprehensive overview of the molecular weight and purity of this compound (CAS No. 2051-79-8), a chemical compound used in various industrial and research applications, including as an intermediate in the synthesis of dyes. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉ClN₂ or C₁₁H₁₈N₂·HCl | [1][2][3][4] |

| Molecular Weight | 214.735 g/mol (NIST) 214.74 g/mol (Commercial Suppliers) | [1][2][3][4] |

| Purity (HPLC) | >98.0% or 98-100% | [2][4][5] |

| Purity (UV-VIS) | 99-100% | [6] |

| Appearance | White to brown powder or crystals | [2][4][6] |

| Melting Point | 250 °C (decomposes) | [6] |

| Solubility | Soluble in water | [7][6] |

Experimental Protocols for Purity Determination

The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC). Other methods such as UV-VIS Spectroscopy, Infrared (IR) Spectroscopy, and solubility tests are also employed to ensure the quality of the compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of this compound using reverse-phase HPLC with UV detection.

Objective: To separate and quantify impurities in a sample of this compound to determine its purity.

Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or other suitable buffer

-

Reference standard of this compound (if available)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

-

Injection Volume: 10 µL.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Integrate the peaks in the chromatogram.

-

-

Calculation of Purity:

-

Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Purity Assessment by UV-VIS Spectroscopy

This method can be used as a supplementary technique to confirm the identity and estimate the purity of the compound.

Objective: To measure the absorbance spectrum of the compound and compare it to a reference or expected spectrum.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., water or ethanol).

-

Use a calibrated UV-VIS spectrophotometer to scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm).

-

The resulting spectrum should show a maximum absorbance at a characteristic wavelength for the compound. The shape of the spectrum can be compared to a reference standard.

-

Purity can be estimated by comparing the absorbance of the sample at a specific wavelength to that of a known concentration of a pure standard.

Structural Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups in the molecule, thereby verifying its identity.

Objective: To obtain an infrared spectrum of the compound and confirm that it conforms to the expected structure.[5][7][6]

Procedure:

-

The sample (typically in solid form) is prepared as a KBr pellet or a mineral oil mull.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

The positions and shapes of the absorption bands are compared to a reference spectrum or correlated with the expected functional groups of this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the quality control and analysis of a chemical sample like this compound.

References

- 1. 2-Amino-5-diethylamino-toluene monohydrochloride [webbook.nist.gov]

- 2. This compound [cymitquimica.com]

- 3. 2-Amino-5-diethylamino-toluene monohydrochloride [webbook.nist.gov]

- 4. This compound | 2051-79-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a feasible synthesis pathway for 2-Amino-5-(diethylamino)toluene Monohydrochloride, a compound of interest in various chemical and pharmaceutical research areas. The synthesis involves a two-step process commencing with the nitrosation of N,N-diethyl-o-toluidine, followed by the reduction of the resulting intermediate to the desired amine, which is subsequently converted to its stable monohydrochloride salt.

This guide presents a representative experimental protocol derived from established chemical literature for analogous transformations. All quantitative data, such as molar equivalents and potential yields, are summarized in structured tables for clarity. Furthermore, the synthesis pathway and experimental workflow are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the process.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the electrophilic substitution of a nitroso group onto the aromatic ring of N,N-diethyl-o-toluidine. This is followed by the reduction of the nitroso intermediate to the corresponding primary amine. The final product is then isolated as its monohydrochloride salt to enhance stability.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Synthesis of N,N-diethyl-3-methyl-4-nitrosoaniline (Intermediate)

This step involves the nitrosation of N,N-diethyl-o-toluidine using sodium nitrite in an acidic medium.

Experimental Workflow:

Caption: Experimental workflow for the nitrosation of N,N-diethyl-o-toluidine.

Methodology:

-

N,N-diethyl-o-toluidine is dissolved in concentrated hydrochloric acid.

-

The solution is cooled to a temperature between 0 and 5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

-

The precipitated N,N-diethyl-3-methyl-4-nitrosoaniline is collected by filtration.

-

The solid is washed with cold water followed by a small amount of cold, dilute hydrochloric acid.

-

The product is then dried under vacuum.

Reagents and Molar Equivalents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| N,N-diethyl-o-toluidine | 163.26 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.0-1.1 |

| Hydrochloric Acid (HCl) | 36.46 | Excess |

Step 2: Synthesis of 2-Amino-5-(diethylamino)toluene (Free Base)

This step involves the reduction of the nitroso intermediate to the corresponding amine. A common method for this transformation is the use of stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.

Methodology:

-

The N,N-diethyl-3-methyl-4-nitrosoaniline intermediate is suspended in concentrated hydrochloric acid.

-

A solution of stannous chloride dihydrate in concentrated hydrochloric acid is added portion-wise, while maintaining the temperature below 30 °C with external cooling.

-

After the addition, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully made alkaline by the addition of a concentrated sodium hydroxide solution, keeping the temperature low.

-

The resulting free amine is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude 2-Amino-5-(diethylamino)toluene.

Reagents and Molar Equivalents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| N,N-diethyl-3-methyl-4-nitrosoaniline | 192.26 | 1.0 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 2.0-2.5 |

| Hydrochloric Acid (HCl) | 36.46 | Excess |

| Sodium Hydroxide (NaOH) | 40.00 | To pH > 10 |

Step 3: Formation of this compound

The final step is the conversion of the free amine to its more stable monohydrochloride salt.

Methodology:

-

The crude 2-Amino-5-(diethylamino)toluene is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The monohydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

Reagents:

| Reagent | Notes |

| 2-Amino-5-(diethylamino)toluene | From Step 2 |

| Anhydrous Hydrogen Chloride | Can be used as a gas or a solution in an anhydrous solvent |

| Anhydrous Solvent | e.g., Diethyl ether, Isopropanol |

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Product | Molar Mass ( g/mol ) | Theoretical Yield (from 1 mol starting material) | Purity (Typical) |

| 1 | N,N-diethyl-3-methyl-4-nitrosoaniline | 192.26 | ~173-182 g (90-95%) | >95% |

| 2 | 2-Amino-5-(diethylamino)toluene | 178.28 | ~142-160 g (80-90%) | >97% (after purification) |

| 3 | This compound | 214.74 | ~193-208 g (90-97%) | >98% |

IV. Conclusion

This technical guide outlines a robust and well-established pathway for the synthesis of this compound. The described nitrosation-reduction sequence is a common strategy for the preparation of aromatic amines. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the planning and execution of this synthesis. Adherence to standard laboratory safety procedures is paramount when handling the reagents and intermediates involved in this process.

2-Amino-5-(diethylamino)toluene Monohydrochloride safety and handling procedures

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-(diethylamino)toluene Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for this compound (CAS No: 2051-79-8). Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact in a research and development setting.

Chemical Identification and Properties

This section outlines the key physical and chemical properties of this compound.

| Property | Value |

| Synonyms | 4-(Diethylamino)-o-toluidine Monohydrochloride, 2-Methyl-4-(diethylamino)aniline Monohydrochloride[1] |

| CAS Number | 2051-79-8[2][3] |

| Molecular Formula | C₁₁H₁₈N₂·HCl[2] |

| Molecular Weight | 214.74 g/mol [2] |

| Appearance | White to brown powder or crystals[2] |

| Purity | >98.0% (T)(HPLC)[2] |

| Melting Point | 250 °C (decomposes)[3] |

| Storage Temperature | Ambient (>5 °C)[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][4][5] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][4][5] |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life[4] |

| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1][4][5] |

Signal Word: Danger[4]

Hazard Pictograms:

-

Skull and crossbones (Acute toxicity)

-

Exclamation mark (Eye irritation, Skin sensitization)

-

Environment (Aquatic toxicity)

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

Recommended PPE

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough time and glove thickness should be considered based on the duration and nature of the handling.[4] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, consider additional protective clothing.[4] |

| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[4] |

PPE Selection and Use Workflow

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, avoid dust generation.[4] Collect spillage and dispose of it as hazardous waste.[1]

Storage

-

Container: Keep in a tightly closed container.

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][4] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[4] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Emergency Response Flowchart

Caption: Flowchart for emergency response to an exposure or spill incident.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

-

Waste Product: This material should be considered hazardous waste. Do not allow it to enter drains or waterways.[4]

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the relationship between hazard identification, risk assessment, and control measures.

Caption: Logical relationship between hazard identification and mitigation strategies.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of specific standard operating procedures for your laboratory and experimental protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.

References

In-Depth Technical Guide: Material Safety Data Sheet for CAS 2051-79-8

COMPOUND: 2-Amino-5-(diethylamino)toluene monohydrochloride CAS NUMBER: 2051-79-8 SYNONYMS: 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride, Color Developing Agent CD-2

This technical guide provides a comprehensive overview of the material safety data for CAS 2051-79-8, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological literature.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₉ClN₂ |

| Molecular Weight | 214.74 g/mol [1] |

| Appearance | White to off-white or light brown crystalline powder[2] |

| Melting Point | 250 °C (decomposes)[2] |

| Solubility | Soluble in water |

Table 2: Acute Toxicity Data

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 200 mg/kg |

| LD₅₀ | Guinea Pig | Dermal | > 1 g/kg |

Hazard Identification and Safety Precautions

This compound is classified as toxic if swallowed and is a recognized skin sensitizer.[2][3] It may cause an allergic skin reaction upon contact.[3] Inhalation of dust may also be harmful.

GHS Hazard Statements:

-

H301: Toxic if swallowed[3]

-

H317: May cause an allergic skin reaction[3]

-

H410: Very toxic to aquatic life with long lasting effects

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P273: Avoid release to the environment

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

Experimental Protocols

While specific experimental reports for the toxicological data of CAS 2051-79-8 are not publicly available, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀) - General Protocol (Based on OECD Guidelines 420, 423, or 425)

The oral LD₅₀ value for rats was likely determined using a protocol similar to the following:

-

Test Animals: Healthy, young adult rats of a single strain, typically fasted before administration of the test substance.

-

Dosage Preparation: The test substance, this compound, would be dissolved or suspended in a suitable vehicle, such as water or corn oil.

-

Administration: A single dose of the substance is administered to the animals via oral gavage. The volume administered is typically kept low to avoid physical distress.

-

Dose Levels: Multiple dose levels are used with a set number of animals per group to determine the dose that causes mortality in 50% of the animals.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.

Skin Sensitization - General Protocol (Based on Local Lymph Node Assay - LLNA)

The determination of this compound as a skin sensitizer likely involved an in vivo study such as the Murine Local Lymph Node Assay (LLNA).

-

Test Animals: Typically, mice are used for this assay.

-

Test Substance Preparation: The test substance is dissolved in a suitable vehicle at various concentrations.

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for a set number of consecutive days.

-

Proliferation Measurement: A radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

-

Sample Collection and Processing: After a set time, the mice are euthanized, and the draining lymph nodes are excised and processed to measure the amount of incorporated radiolabel.

-

Data Analysis: The proliferation of lymphocytes is quantified, and a Stimulation Index (SI) is calculated. An SI above a certain threshold (typically ≥ 3) indicates that the substance is a skin sensitizer.

Potential Mechanisms and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated in the available literature. However, based on its chemical structure as a p-phenylenediamine derivative, potential mechanisms of toxicity and sensitization can be inferred.

Skin Sensitization

The process of skin sensitization by small molecules like p-phenylenediamine derivatives is a complex immunological process.

Caption: General workflow for skin sensitization by a hapten.

The diagram above illustrates the general mechanism of skin sensitization by a small molecule (hapten) like this compound. The hapten penetrates the skin and covalently binds to skin proteins, forming a hapten-protein complex. This complex is recognized as an antigen by Langerhans cells, which are antigen-presenting cells in the epidermis. The Langerhans cells then migrate to the local lymph nodes and present the antigen to naive T-cells. This leads to the activation and proliferation of antigen-specific T-cells, establishing a state of sensitization. Subsequent exposure to the hapten will elicit a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis.

Hepatotoxicity

The MSDS for this compound mentions that chronic exposure may cause liver damage based on animal data. Aromatic amines can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates that can lead to cellular damage.

Caption: Postulated metabolic activation leading to hepatotoxicity.

This diagram shows a plausible pathway for the hepatotoxicity of aromatic amines. The parent compound is metabolized by cytochrome P450 enzymes in the liver to form reactive electrophilic metabolites, such as N-hydroxylamines. These reactive metabolites can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, oxidative stress, and ultimately, hepatotoxicity.

Conclusion

References

The Discovery and Enduring Legacy of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride (CD-2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride, more commonly known in the photographic industry as Color Developing Agent 2 (CD-2), has played a pivotal role in the evolution of color photography. This technical guide provides an in-depth exploration of its discovery, history, synthesis, and primary application. While its use is almost exclusively confined to the realm of photographic chemistry, this document aims to provide a comprehensive resource for researchers and scientists interested in the history and technical aspects of this compound. Despite its long history, significant applications in drug development or broader scientific research have not been established.

Introduction

N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride (CD-2) is a substituted p-phenylenediamine that became a cornerstone of chromogenic color photography. Its primary function is to act as a reducing agent in the development of silver halide crystals in photographic emulsions. Upon oxidation, it reacts with color couplers embedded in the film layers to form specific dyes, creating the final color image. This process, known as chromogenic development, revolutionized color photography, making it more accessible and commercially viable.

Discovery and History

The development of color photography in the early 20th century was a competitive field, with companies like Agfa and Kodak at the forefront. The first in the series of widely used color developing agents, CD-1 (N,N-diethyl-p-phenylenediamine), was utilized by Agfa in their Agfacolor process introduced in 1936.

The evolution of color developing agents followed a sequence of improvements, generally recognized as CD-1, CD-2, CD-4, and CD-3. CD-2, chemically N,N-diethyl-2-methyl-1-4-phenylenediamine, was developed as a successor to CD-1. The addition of a methyl group to the benzene ring offered improvements in the stability of the resulting dyes. While the exact date of its first synthesis and the specific individuals who discovered it are not extensively documented in publicly available records, its development can be situated in the period following the introduction of CD-1, likely in the late 1930s or early 1940s. Both Agfa and Kodak were major innovators in this area, and it is highly probable that the development of CD-2 emerged from the research laboratories of one of these photographic giants.

CD-2 became a key component in various color film and paper processing chemistries. Its hydrochloride salt form ensures better stability and solubility in aqueous developer solutions.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-diethyl-2-methyl-1-4-phenylenediamine and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₈N₂ (base) | [1] |

| Molar Mass | 178.28 g/mol (base) | [1] |

| CAS Number | 148-71-0 (base) | [1] |

| Chemical Formula | C₁₁H₁₉ClN₂ (hydrochloride) | [1] |

| Molar Mass | 214.74 g/mol (hydrochloride) | |

| CAS Number | 2051-79-8 (hydrochloride) | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 268-272 °C (hydrochloride) | [2] |

Table 1: Physicochemical Properties of N,N-diethyl-2-methyl-1-4-phenylenediamine and its Hydrochloride Salt.

Synthesis

The synthesis of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride typically involves the nitrosation of N,N-diethyl-m-toluidine followed by a reduction of the resulting p-nitroso intermediate.

Experimental Protocol for Synthesis

The following protocol is based on established methods for the synthesis of N,N-disubstituted p-phenylenediamine derivatives[2]:

Step 1: Nitrosation of N,N-diethyl-m-toluidine

-

In a stirred flask, 81.5 g of N,N-diethyl-m-toluidine is initially introduced with 46 ml of hydrochloric acid in 400 ml of water.

-

The reaction mixture is cooled to 0°C.

-

Gaseous methyl nitrite is passed into the solution while maintaining the temperature at 0°C with stirring and cooling.

Step 2: Hydrogenation of the p-nitroso intermediate

-

The p-nitroso-aniline derivative formed in the previous step is subsequently hydrogenated without isolation from the reaction mixture.

-

The hydrogenation is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Step 3: Isolation of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride

-

Once the hydrogenation is complete, the 4-N,4-N-diethyl-2-methyl-p-phenylenediamine hydrochloride is isolated.

-

Isolation is achieved by precipitation with ethanol.

-

The resulting crystals are filtered and dried.

The overall reaction scheme is depicted below:

Applications

The primary and, to date, only significant application of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride is as a color developing agent in chromogenic photography.

Color Photography

In the chromogenic development process, the exposed silver halide crystals in the photographic emulsion act as a catalyst for the reduction of the developing agent, in this case, CD-2. The oxidized CD-2 molecule is highly reactive and immediately couples with a color coupler molecule present in the same layer of the emulsion. Each of the three emulsion layers (sensitive to blue, green, and red light) contains a different type of color coupler, which, upon reaction with the oxidized CD-2, forms a dye of a specific color (yellow, magenta, and cyan, respectively).

The fundamental signaling pathway of this process can be visualized as follows:

Other Potential Applications

A thorough review of scientific literature, including chemical and biomedical databases, reveals a significant lack of application for N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride outside of the photographic industry. While related p-phenylenediamines have found use as reagents in analytical chemistry (for example, in the determination of chlorine in water), as dye intermediates, and in the polymer industry, CD-2 itself does not appear to have been adopted for these or other purposes, such as drug development. Searches for "CD2 inhibitors" or "CD2 modulators" in biomedical contexts refer to the CD2 protein, a cell surface receptor involved in the immune system, and are unrelated to the chemical compound discussed in this paper.

Conclusion

N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride, or CD-2, represents a significant milestone in the history of chemical technology, specifically in the field of color photography. Its synthesis and application are well-understood within this context. While it has been a workhorse of the photographic industry for decades, its utility has not translated to other scientific or industrial fields, most notably in drug development. This technical guide serves to consolidate the available information on this compound, providing a historical and technical overview for the scientific community. Future research into novel applications of this class of compounds remains a possibility, though currently, the legacy of CD-2 is firmly and exclusively cemented in the vibrant history of color imaging.

References

An In-depth Technical Guide to 2-Amino-5-(diethylamino)toluene Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(diethylamino)toluene Monohydrochloride, also known by its commercial name Color Developing Agent CD-2, is a substituted aromatic amine with the CAS number 2051-79-8.[1][2][3][4] Primarily, its application lies within the realm of photographic processing as a key component in the development of chromogenic films and papers. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical and physical properties, a probable synthesis route, its mechanism of action in color development, and available analytical and safety data. It is important to note that while this compound is well-documented in the context of chemical applications, there is a significant lack of publicly available information regarding its use in drug development, its biological activities, or its interaction with biological signaling pathways.

Chemical and Physical Properties

This compound is an organic salt that typically appears as a white to brown crystalline powder.[5][6] It is soluble in water. The chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Diethylamino)-2-methylaniline hydrochloride | [1] |

| Synonyms | Color developer CD-2; N,N-diethyl-2-methyl-1,4-phenylenediamine hydrochloride; 4-(N,N-diethyl)-2-Methylphenylenediamine hydrochloride | [5] |

| CAS Number | 2051-79-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉ClN₂ | [5] |

| Molecular Weight | 214.74 g/mol | [6] |

| Appearance | White to brown powder/crystals | [5] |

| Melting Point | 250 °C (decomposition) | [5] |

| Purity (HPLC) | >98.0% | [7] |

| Solubility | Soluble in water |

Synthesis

Experimental Protocol: A Probable Synthesis Route

Step 1: Nitrosation of N,N-diethyl-m-toluidine

-

Dissolve N,N-diethyl-m-toluidine in an acidic aqueous solution, typically using hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution while maintaining the low temperature.

-

The reaction of the secondary amine with nitrous acid (formed in situ from NaNO₂ and HCl) leads to the formation of an N-nitrosoamine intermediate.

Step 2: Reduction of the Nitroso Intermediate

-

The resulting N-nitrosoamine intermediate is then reduced to the corresponding primary amine. A common method for this reduction is the use of a reducing agent such as zinc dust in an acidic medium or catalytic hydrogenation.

-

After the reduction is complete, the reaction mixture is worked up to isolate the free base, 2-Amino-5-(diethylamino)toluene.

Step 3: Formation of the Monohydrochloride Salt

-

The isolated free base is dissolved in a suitable organic solvent.

-

Anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is then added to precipitate the desired this compound salt.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Probable synthesis pathway for this compound.

Application in Color Photography

The primary and most well-documented application of this compound (CD-2) is as a color developing agent in chromogenic photography.[1] In this process, the developer reduces exposed silver halide crystals in the photographic emulsion to metallic silver.

Mechanism of Action in Color Development

-

Reduction of Silver Halide: In the alkaline developer solution, 2-Amino-5-(diethylamino)toluene donates electrons to reduce the silver ions (Ag⁺) in the exposed silver halide crystals to metallic silver (Ag⁰), forming the black and white part of the image.

-

Oxidation of the Developer: In this process, the 2-Amino-5-(diethylamino)toluene molecule is oxidized.

-

Dye Formation: The oxidized form of the developer is highly reactive and subsequently couples with dye couplers present in the different layers of the photographic emulsion. This coupling reaction forms stable dye molecules. Each layer of the film contains different dye couplers, which, upon reaction with the oxidized developer, form cyan, magenta, and yellow dyes, respectively.

-

Bleaching and Fixing: In subsequent steps, the metallic silver is bleached (oxidized back to silver ions) and then removed from the emulsion along with any unexposed silver halide, leaving behind the final color dye image.

Caption: Simplified workflow of the role of CD-2 in chromogenic photographic development.

Analytical Data

Infrared Spectroscopy

The National Institute of Standards and Technology (NIST) has published an infrared spectrum for 2-Amino-5-diethylamino-toluene monohydrochloride.[2][3][4] The spectrum shows characteristic peaks for aromatic amines.

Mass Spectrometry

The mass spectrum for the free base, 2-Amino-5-(diethylamino)toluene (C₁₁H₁₈N₂), is available in the PubChem database.[8]

| Ion Type | m/z |

| Molecular Ion [M]⁺ | 178 |

| Major Fragment Ions | 163, 134 |

Biological Activity and Toxicology

Biological Activity

There is a notable absence of published research on the biological activity of this compound in the context of drug discovery or as a research tool in biology. Searches for its activity in biological assays or its effects on signaling pathways have not yielded relevant results. The designation "CD-2" should not be confused with the "Cluster of Differentiation 2" (CD2) protein, which is a cell adhesion molecule found on T-cells and is entirely unrelated.[9][10][11]

Toxicology and Safety

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[12] It is also considered very toxic to aquatic life with long-lasting effects.[12] The free base is reported to be a skin sensitizer and a potential occupational hepatotoxin based on animal studies and cases of human ingestion.[8]

| Hazard Statement | GHS Code | Reference(s) |

| Toxic if swallowed | H301 | [12] |

| May cause an allergic skin reaction | H317 | [12] |

| Very toxic to aquatic life with long lasting effects | H410 | [12] |

Conclusion

This compound (CD-2) is a chemical compound with a well-defined, albeit niche, application in the field of photographic chemistry. Its properties and the mechanism of its primary function are understood within this context. However, for an audience in research, particularly in drug development, the available literature is sparse. There is no significant body of work that explores its biological effects, potential therapeutic applications, or its interactions with biological systems. Future research could explore these underexplored aspects of this molecule, but at present, its utility appears to be confined to its role as a color developing agent.

References

- 1. Color Developing Agent 2 - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-5-diethylamino-toluene monohydrochloride [webbook.nist.gov]

- 3. 2-Amino-5-diethylamino-toluene monohydrochloride [webbook.nist.gov]

- 4. 2-Amino-5-diethylamino-toluene monohydrochloride [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | 2051-79-8 | TCI Deutschland GmbH [tcichemicals.com]

- 8. 2-Amino-5-(diethylamino)toluene | C11H18N2 | CID 67364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The structural biology of CD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cluster of differentiation - Wikipedia [en.wikipedia.org]

- 11. A dynamic CD2 rich compartment at the outer edge of the immunological synapse boosts and integrates signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 2051-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Color Developer CD-2 in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Color Developer 2 (CD-2), chemically known as N,N-Diethyl-p-phenylenediamine, is a versatile chromogenic reagent widely employed in colorimetric assays.[1][2] It is often used in the form of its sulfate or hydrochloride salt to improve stability and solubility in aqueous solutions.[1] The fundamental principle behind its use in these assays is its oxidation to a stable, colored radical cation, often referred to as a Würster dye.[1] This radical exhibits a characteristic pink to magenta color, with an absorbance maximum typically observed between 510 nm and 551 nm, allowing for sensitive spectrophotometric quantification.[3][4][5]

These application notes provide detailed protocols for the use of CD-2 in the colorimetric determination of various analytes, including oxidizing agents and the products of enzymatic reactions. The protocols are intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Properties of Color Developer CD-2

A summary of the key chemical properties of CD-2 is presented in the table below.

| Property | Description |

| Chemical Name | N,N-Diethyl-p-phenylenediamine |

| Synonyms | CD-2, 4-Amino-N,N-diethylaniline |

| CAS Number | 2051-79-8 (hydrochloride salt) |

| Molecular Formula | C₁₀H₁₆N₂ |

| Appearance | White to off-white crystalline powder, which may darken upon exposure to air.[6] |

| Solubility | Soluble in water.[6] |

| Storage | Store in a cool, dry, and dark place in a tightly sealed container.[7] |

General Reaction Mechanism

The utility of CD-2 in colorimetric assays stems from its ability to undergo a one-electron oxidation in the presence of an oxidizing agent or an enzyme-substrate system that generates an oxidizing species. This reaction produces a stable and intensely colored radical cation.

Caption: General oxidation of CD-2 to a colored radical cation.

Experimental Protocols